molecular formula C11H11ClN2S B8682341 1-(4-Chlorophenyl)-2-(thiazol-2-yl)ethanamine

1-(4-Chlorophenyl)-2-(thiazol-2-yl)ethanamine

Cat. No.: B8682341
M. Wt: 238.74 g/mol
InChI Key: RGKUZKRRZBHPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(thiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-6,10H,7,13H2

InChI Key

RGKUZKRRZBHPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC2=NC=CS2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2N solution of hydrochloric acid in MeOH at room temperature, was added dropwise to (Z)-1-(4-chlorophenyl)-2-(thiazol-2-yl)ethenamine (Intermediate 94) (1.45 g, 6.13 mmol) and traces of bromocresol green dissolved in MeOH (45 mL) until the solution turned from dark blue to orange. Sodium cyanoborohydride (0.481 g, 7.66 mmol) was added in one portion to the stirred solution and orange color was maintained by adding dropwise the 2N solution of hydrochloric acid in methanol at room temperature. After 1 h stirring, solvent was removed under vacuum. the crude was taken up into water, pH was adjusted around 2 by adding a few drops of the 2N solution of hydrochloric acid in methanol. The aqueous phase was washed with diethyl ether twice then pH was adjusted to 14 by adding a 6N aqueous solution of sodium hydroxide and the basic aqueous phase was extracted with diethyl ether twice. The organic phases were washed with brine dried over magnesium sulphate and concentrated to afford 1-(4-chlorophenyl)-2-(thiazol-2-yl)ethanamine (1.310 g, 90%) as a colorless oil.
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Synthesis routes and methods II

Procedure details

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